N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound belonging to the class of organoheterocyclic compounds This compound features a unique structure that includes an isothiazolidine ring with a dioxido functional group, a methyl-substituted phenyl ring, and an imidazolidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Isothiazolidine Ring: This step involves the cyclization of a suitable precursor, such as a thioamide, with an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the dioxido functional group.
Substitution on the Phenyl Ring:
Formation of the Imidazolidine Carboxamide: This step involves the reaction of an appropriate amine with a carbonyl compound, such as an isocyanate, under controlled conditions to form the imidazolidine ring and the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxidoisothiazolidine moiety can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the carbonyl groups.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the methyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methyl chloride (for alkylation), aluminum chloride (as a catalyst).
Major Products
Oxidation: Further oxidized derivatives of the isothiazolidine ring.
Reduction: Reduced forms of the imidazolidine and carboxamide groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxoimidazolidine-1-carboxamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxoimidazolidine-1-carboxamide would depend on its specific application. Generally, it may exert its effects by interacting with molecular targets such as enzymes or receptors. The dioxidoisothiazolidine moiety could be involved in redox reactions, while the imidazolidine carboxamide group might participate in hydrogen bonding and other interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide: Shares the dioxidoisothiazolidine moiety but differs in the rest of the structure.
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxoimidazolidine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
Uniqueness
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-10-3-4-11(18-6-2-8-23(18,21)22)9-12(10)16-14(20)17-7-5-15-13(17)19/h3-4,9H,2,5-8H2,1H3,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEMIRDNHIDLTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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